bornesitol

Description

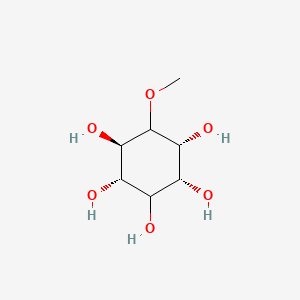

Structure

2D Structure

3D Structure

Properties

CAS No. |

484-71-9 |

|---|---|

Molecular Formula |

C7H14O6 |

Molecular Weight |

194.18 g/mol |

IUPAC Name |

(1R,2S,4R,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4+,5-,6-,7?/m1/s1 |

InChI Key |

DSCFFEYYQKSRSV-DQUUFWEPSA-N |

SMILES |

COC1C(C(C(C(C1O)O)O)O)O |

Isomeric SMILES |

COC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O |

Canonical SMILES |

COC1C(C(C(C(C1O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Bornesitol: A Comprehensive Technical Guide on its Discovery, Natural Occurrence, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of bornesitol, a naturally occurring cyclitol with significant therapeutic potential. The document covers the historical discovery of this compound, its widespread distribution in the plant kingdom with a focus on quantitative data, and a detailed exploration of its biosynthetic pathway. Furthermore, this guide presents a comprehensive experimental protocol for the isolation and purification of this compound from plant sources, alongside diagrams illustrating key biochemical pathways and experimental workflows. This resource is intended to serve as a foundational reference for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Characterization

L-(+)-Bornesitol, a methyl ether of myo-inositol, was first identified in 1871 by the French chemist, M. Girard.[1] It is chemically classified as 1-O-methyl-myo-inositol.[2][3] The structure of this cyclitol, a cyclic sugar alcohol, has been extensively characterized, and its absolute configuration has been confirmed.[1]

Natural Occurrence

This compound is widely distributed throughout the plant kingdom, with notable concentrations found in various families. It has been identified as a significant constituent in the leaves of Hancornia speciosa (Apocynaceae), a plant with traditional uses in treating hypertension and diabetes.[4][5] Its presence has also been documented in species within the Gentianaceae and Menyanthaceae families.[2]

The following table summarizes the quantitative occurrence of this compound in selected plant species:

| Plant Family | Species | Plant Part | This compound Concentration | Reference(s) |

| Apocynaceae | Hancornia speciosa | Leaves | ~7.75% w/w of the extract | [6] |

| Sapindaceae | Litchi chinensis | Leaves | 5-9 mg/g fresh weight | [7][8][9] |

| Bignoniaceae | Saritaea magnifica | - | Presence confirmed | |

| Fabaceae | Glycine max (Soybean) | - | Detected, not quantified | [10][11] |

| Boraginaceae | Borago officinalis (Borage) | - | Detected, not quantified | [10] |

Biosynthesis of this compound

The biosynthesis of this compound originates from D-glucose and proceeds through the formation of myo-inositol, a key precursor for all inositol-containing compounds.[1] The pathway can be summarized in the following key steps:

-

Conversion of D-glucose to myo-inositol: D-glucose is first phosphorylated to glucose-6-phosphate. The enzyme myo-inositol-1-phosphate synthase (MIPS) then catalyzes the cyclization of D-glucose-6-phosphate to L-myo-inositol-1-phosphate. Finally, a phosphatase removes the phosphate group to yield free myo-inositol.

-

Methylation of myo-inositol: The final step in the biosynthesis of this compound is the methylation of myo-inositol. This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:myo-inositol O-methyltransferase (IMT), which transfers a methyl group from S-adenosyl methionine (SAM) to the C1 hydroxyl group of myo-inositol, forming 1-O-methyl-myo-inositol (this compound).[3]

Experimental Protocols

Isolation and Purification of this compound from Hancornia speciosa Leaves

This protocol outlines a robust method for the extraction, isolation, and purification of this compound from the leaves of Hancornia speciosa.

4.1.1. Materials and Reagents

-

Dried and powdered leaves of Hancornia speciosa

-

Ethanol (95%)

-

Methanol

-

Ethyl acetate

-

Deionized water

-

Silica gel 60 (70-230 mesh) for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Rotary evaporator

-

Chromatography column

-

Standard analytical laboratory glassware

4.1.2. Extraction Procedure

-

Maceration: Macerate 1 kg of dried, powdered Hancornia speciosa leaves in 5 L of 95% ethanol at room temperature for 72 hours with occasional agitation.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

4.1.3. Fractionation and Column Chromatography

-

Solvent-Solvent Partitioning: Suspend the crude ethanol extract in a mixture of methanol and water (9:1 v/v) and partition successively with n-hexane, chloroform, and ethyl acetate to remove non-polar and moderately polar compounds.

-

Column Preparation: Prepare a silica gel column (5 cm diameter x 60 cm length) using a slurry of silica gel in ethyl acetate.

-

Loading and Elution: Dissolve the methanol-water soluble fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the prepared column. Elute the column with a gradient of ethyl acetate and methanol, starting with 100% ethyl acetate and gradually increasing the polarity by adding methanol.

-

Fraction Collection: Collect fractions of 20 mL and monitor by TLC using a mobile phase of ethyl acetate:methanol:water (8:1:1 v/v/v). Visualize the spots by spraying with a p-anisaldehyde-sulfuric acid reagent followed by heating.

-

Pooling and Crystallization: Combine the fractions containing the spot corresponding to this compound (identified by comparison with a standard or by spectroscopic methods). Concentrate the pooled fractions under reduced pressure. Dissolve the residue in a minimal amount of hot methanol and allow it to cool slowly to induce crystallization.

-

Purification: Recrystallize the obtained crystals from a methanol-water mixture to yield pure L-(+)-bornesitol.

4.1.4. Workflow Diagram

Analytical Quantification by HPLC

For the quantitative analysis of this compound in plant extracts, a High-Performance Liquid Chromatography (HPLC) method can be employed. Due to the lack of a chromophore in this compound, derivatization is necessary for UV detection.

4.2.1. Derivatization and HPLC Conditions

A validated method involves derivatization with p-toluenesulfonyl chloride.[12] The analysis can be performed on a C18 column with a gradient elution using a mobile phase of methanol, acetonitrile, and water, with detection at 230 nm.[6][12]

Conclusion

This compound stands out as a widely distributed natural product with promising pharmacological activities. This guide has provided a comprehensive overview of its discovery, natural sources with quantitative data, and the intricacies of its biosynthetic pathway. The detailed experimental protocol for its isolation and purification from Hancornia speciosa offers a practical framework for researchers. Further investigations into the quantitative distribution of this compound across a broader range of plant species and the elucidation of the precise regulatory mechanisms of its biosynthesis will be crucial for harnessing its full therapeutic potential. This document serves as a valuable technical resource to support and guide future research and development efforts in this exciting field.

References

- 1. MTase-Glo™ Methyltransferase Assay [promega.sg]

- 2. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inositol 1-methyltransferase - Wikipedia [en.wikipedia.org]

- 4. myo-Inositol Assay Kit for analysis of myo-inositol in food | Megazyme [megazyme.com]

- 5. Determination of l-(+)-bornesitol, the hypotensive constituent of Hancornia speciosa, in rat plasma by LC-MS/MS and its application on a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Biological and Phytopharmacological Descriptions of Litchi Chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of L-(+)-Bornesitol

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-(+)-Bornesitol, a naturally occurring cyclitol, is a monomethyl ether of myo-inositol. Formally named (1R)-1-L-O-methyl-myo-inositol, this compound is found in various plant species and has garnered significant interest in the scientific community for its biological activities, including potential cardiovascular applications. As a key constituent in medicinal plants like Hancornia speciosa, understanding its physicochemical properties is paramount for its isolation, characterization, and development as a potential therapeutic agent or active marker. This guide provides a comprehensive overview of the core physicochemical characteristics of L-(+)-Bornesitol, detailed experimental protocols for their determination, and a visualization of its known signaling pathways.

Physicochemical Properties

The fundamental physicochemical properties of L-(+)-Bornesitol are summarized below. These parameters are crucial for predicting its behavior in biological systems, designing extraction and purification protocols, and formulating dosage forms.

General and Structural Properties

| Property | Value | Reference(s) |

| Systematic IUPAC Name | (1R,2R,3S,4S,5R,6S)-6-Methoxycyclohexane-1,2,3,4,5-pentol | [1] |

| Common Synonyms | L-Bornesitol, 1-O-Methyl-L-myo-inositol, (+)-Bornesitol | [2] |

| Chemical Formula | C₇H₁₄O₆ | [3] |

| Molecular Weight | 194.183 g·mol⁻¹ | [1] |

| Appearance | Colourless prisms |

Thermodynamic and Crystallographic Data

| Property | Value | Reference(s) |

| Melting Point | 198–201 °C | [1] |

| Boiling Point | Data not available; likely to decompose upon heating. | |

| Crystal System | Orthorhombic | |

| Space Group | P2₁2₁2₁ | |

| Calculated Density (Dx) | 1.521 g/cm³ |

Solubility and Partitioning

| Property | Value | Reference(s) |

| Solubility | Soluble in water and methanol-water mixtures. Predicted water solubility: 544 g/L. | [4][5] |

| logP (Octanol/Water) | -2.7 to -3.1 (Predicted) | [5] |

Optical and Spectroscopic Properties

| Property | Value | Reference(s) |

| Specific Optical Rotation | [α]ᴅ²⁰ = +20.7 ± 3.5° | |

| Measurement Conditions | c = 0.11 g/100 mL in water, at 20°C, using a 589 nm sodium D-line. | |

| Spectroscopic Analysis | Characterized by Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FT-IR). | [2] |

Computed Molecular Descriptors

| Property | Value | Reference(s) |

| Polar Surface Area | 110.38 Ų | [5] |

| Hydrogen Bond Donor Count | 5 | [5] |

| Hydrogen Bond Acceptor Count | 6 | [5] |

| Rotatable Bond Count | 1 | [5] |

| pKa (Strongest Acidic) | 12.36 (Predicted) | [5] |

Biological Activity and Signaling Pathway

L-(+)-Bornesitol has been identified as a hypotensive agent, reducing blood pressure through a multi-faceted mechanism primarily involving the vascular endothelium. Its action culminates in vasodilation, an effect attributed to the inhibition of the Angiotensin-Converting Enzyme (ACE) and an increase in nitric oxide (NO) bioavailability. This NO-mediated vasodilation is dependent on the activation of the calcium-calmodulin complex. Notably, studies have shown that the PI3K/Akt signaling pathway is not involved in the vasodilator effect of L-(+)-Bornesitol.

Detailed Experimental Protocols

The following sections describe generalized yet detailed methodologies for determining the key physicochemical properties of a pure compound like L-(+)-Bornesitol.

Determination of Melting Point (Capillary Method)

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C).

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline L-(+)-Bornesitol is finely powdered using a mortar and pestle.

-

Capillary Packing: The open end of a capillary tube is tapped into the powder. The tube is then inverted and gently tapped on a hard surface to pack the powder into the sealed end, aiming for a sample height of 1-2 mm.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

Heating and Observation:

-

Rapid Determination: The sample is heated rapidly to get an approximate melting temperature. The apparatus is then allowed to cool.

-

Accurate Determination: A fresh sample is prepared. The apparatus is heated quickly to about 15-20°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute.

-

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ – T₂.

Determination of Specific Optical Rotation

Optical rotation measures the extent to which a chiral compound rotates plane-polarized light, a defining characteristic of enantiomers.

Apparatus:

-

Polarimeter

-

Polarimeter sample cell (e.g., 100 mm path length)

-

Sodium lamp (or other monochromatic light source, 589 nm)

-

Analytical balance

-

Volumetric flask

Procedure:

-

Solution Preparation: An exact mass of L-(+)-Bornesitol (e.g., 0.11 g) is weighed and dissolved in a precise volume of solvent (e.g., 100 mL of water) using a volumetric flask. This gives the concentration (c) in g/mL.

-

Instrument Calibration: The polarimeter is turned on and allowed to stabilize. The sample cell is filled with the pure solvent (water), and the instrument is calibrated to a zero reading.

-

Sample Measurement: The solvent-filled cell is emptied, rinsed with a small amount of the prepared sample solution, and then carefully filled with the sample solution, ensuring no air bubbles are trapped in the light path.

-

Observation: The filled cell is placed in the polarimeter, and the observed rotation (α) in degrees is recorded. The direction of rotation is noted as positive (+) for dextrorotatory or negative (-) for levorotatory.

-

Calculation: The specific rotation [α] is calculated using Biot's Law: [α]ᵀλ = α / (l × c) Where:

-

α = observed rotation in degrees

-

l = path length of the cell in decimeters (dm) (100 mm = 1 dm)

-

c = concentration of the solution in g/mL

-

T = temperature in °C

-

λ = wavelength of light in nm

-

Determination of Solubility

Solubility is determined by finding the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Apparatus:

-

Scintillation vials or test tubes with screw caps

-

Analytical balance

-

Shaker or magnetic stirrer set at a constant temperature

-

Centrifuge

-

Micropipettes

-

Analytical instrument for quantification (e.g., HPLC, LC-MS)

Procedure:

-

Equilibrium Method: An excess amount of solid L-(+)-Bornesitol is added to a known volume of the solvent (e.g., water) in a sealed vial.

-

Agitation: The vial is agitated in a constant temperature shaker or water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspension is allowed to stand, or it is centrifuged to separate the undissolved solid from the saturated solution.

-

Sampling and Dilution: A precise aliquot of the clear supernatant is carefully removed and diluted with a known volume of solvent.

-

Quantification: The concentration of L-(+)-Bornesitol in the diluted sample is determined using a pre-calibrated analytical method, such as LC-MS.[6]

-

Calculation: The solubility is calculated by back-calculating the concentration in the original saturated solution, taking the dilution factor into account. The result is typically expressed in mg/mL or mol/L.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. L-(+)-Bornesitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-(+)-Bornesitol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Showing Compound (-)-Bornesitol (FDB004281) - FooDB [foodb.ca]

- 6. Determination of l-(+)-bornesitol, the hypotensive constituent of Hancornia speciosa, in rat plasma by LC-MS/MS and its application on a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bornesitol Biosynthesis Pathway in Leguminosae

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bornesitol (1-O-methyl-L-chiro-inositol) is a naturally occurring cyclitol found in a variety of plants, with notable accumulation in the Leguminosae family. As a derivative of L-chiro-inositol, this compound and its related compounds are of significant interest to researchers and drug development professionals due to their potential therapeutic properties, including roles in insulin signaling pathways and as osmoprotectants. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in legumes, detailing the enzymatic steps, relevant quantitative data, and key experimental protocols for its study.

The Core Biosynthesis Pathway

The biosynthesis of this compound in Leguminosae commences with the ubiquitous precursor, myo-inositol. The pathway involves a series of enzymatic reactions, primarily methylation and epimerization, to yield the final product. While the complete pathway to L-chiro-inositol derivatives is still under active investigation, a putative pathway can be constructed based on analogous, well-characterized pathways for related cyclitols in model legumes.

The proposed biosynthetic route from myo-inositol to this compound is as follows:

-

Methylation of myo-Inositol: The initial step is the methylation of myo-inositol to produce D-ononitol. This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:myo-inositol O-methyltransferase (IMT) .

-

Epimerization of D-Ononitol: D-ononitol then undergoes epimerization at a specific carbon atom to form L-chiro-inositol. This is a critical step that determines the stereochemistry of the final product. While the exact enzyme responsible for this conversion to the L-isomer in the context of this compound synthesis is yet to be fully characterized in many legume species, it is proposed to be catalyzed by an ononitol epimerase . This epimerization likely proceeds through an oxidation-reduction mechanism, similar to the well-documented two-step epimerization of D-ononitol to D-chiro-inositol derivatives in Medicago truncatula. This process involves the activities of a dehydrogenase and a reductase .

-

Final Methylation (Hypothetical): It is also possible that L-chiro-inositol is the direct product of epimerization, which is then methylated to form this compound. However, based on the structure of this compound (1-O-methyl-L-chiro-inositol) and the known precursor D-ononitol (1-O-methyl-myo-inositol), it is more likely that the methylation of the inositol ring occurs prior to epimerization.

Signaling Pathway Diagram

The Biological Role of Bornesitol in Plant Stress Response: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Abiotic stresses, including salinity, drought, and extreme temperatures, pose a significant threat to global agriculture and food security. Plants have evolved intricate mechanisms to perceive and respond to these environmental challenges, often involving the accumulation of compatible solutes, also known as osmoprotectants. Among these, cyclitols and their derivatives play a crucial role in osmotic adjustment, cellular protection, and stress signaling. This technical guide focuses on L-Bornesitol (L-1-O-methyl-myo-inositol), a methylated cyclitol, and elucidates its biological role in the plant stress response. Drawing from current scientific literature, this document details its biosynthesis, mechanisms of action, and the analytical methods for its quantification, providing a comprehensive resource for researchers in plant biology and stress physiology.

Introduction: Bornesitol as a Key Player in Plant Osmoprotection

Plants subjected to abiotic stress experience cellular water deficit, leading to osmotic stress and the production of reactive oxygen species (ROS), which can damage cellular components. To counteract these effects, plants accumulate various low-molecular-weight, highly soluble, and non-toxic compounds known as compatible solutes. This compound, a mono-O-methylated derivative of myo-inositol, is one such cyclitol that has been identified in various plant species. Its accumulation is believed to contribute to stress tolerance through several mechanisms:

-

Osmotic Adjustment: By accumulating in the cytoplasm, this compound helps to lower the cellular water potential, thereby maintaining water uptake and turgor pressure under conditions of external water deficit.

-

ROS Scavenging: As a polyol, this compound is proposed to have antioxidant properties, directly scavenging harmful ROS and protecting macromolecules from oxidative damage.

-

Macromolecule Protection: It can act as a chemical chaperone, stabilizing proteins and membranes, and preserving their function during dehydration.

Biosynthesis of this compound

The biosynthesis of this compound originates from myo-inositol, a central precursor for numerous important metabolites in plants. The pathway can be summarized in the following key steps:

-

Myo-inositol Synthesis: The pathway begins with Glucose-6-phosphate, which is isomerized to L-myo-inositol-1-phosphate by the enzyme myo-inositol-1-phosphate synthase (MIPS) . This is considered the rate-limiting step in myo-inositol synthesis.

-

Dephosphorylation: L-myo-inositol-1-phosphate is then dephosphorylated by myo-inositol monophosphatase (IMP) to yield free myo-inositol.

-

Methylation: The final step is the methylation of myo-inositol. This reaction is catalyzed by a S-adenosyl-L-methionine:myo-inositol O-methyltransferase (IMT) . Specifically, an inositol 1-methyltransferase utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to produce L-bornesitol and S-adenosyl-L-homocysteine (SAH).[1] The expression and activity of IMT are often upregulated in response to stress signals.

Role in Abiotic Stress Response: Mechanisms of Action

This compound contributes to plant stress tolerance primarily through its function as a compatible solute and antioxidant.

Osmotic Adjustment

Under hyperosmotic conditions, such as high salinity or drought, the accumulation of this compound in the cytoplasm increases the solute concentration, thereby lowering the osmotic potential. This helps to maintain a favorable water potential gradient, facilitating water retention and uptake, which is critical for sustaining cellular functions and growth.

Antioxidant Activity and ROS Scavenging

Abiotic stress leads to an overproduction of ROS, including superoxide radicals, hydrogen peroxide, and hydroxyl radicals. These highly reactive molecules can cause oxidative damage to lipids, proteins, and nucleic acids. While direct evidence for this compound is still emerging, related polyols are known to act as ROS scavengers.[2] The hydroxyl groups in the this compound structure are thought to participate in neutralizing ROS, thus mitigating oxidative stress.

Putative Signaling Role

While a direct signaling cascade initiated by this compound has not been fully elucidated, its precursor, myo-inositol, is a cornerstone of cellular signaling in eukaryotes. Myo-inositol is the backbone of phosphoinositides and inositol polyphosphates (InsPs), which are critical second messengers in various signal transduction pathways, including those responding to abiotic stress. It is plausible that the accumulation of this compound could influence the pool of myo-inositol available for phosphorylation, thereby indirectly modulating InsP-mediated signaling pathways. These pathways are known to intersect with key stress hormone signaling, such as that of abscisic acid (ABA).

Quantitative Data on Cyclitol Accumulation in Response to Stress

Direct quantitative data for this compound under various stress conditions are not abundant in the literature. However, studies on closely related cyclitols in stress-tolerant plants provide a valuable comparative framework for understanding the potential magnitude of this compound accumulation.

| Compound | Plant Species | Stress Condition | Fold Increase / Concentration | Reference |

| myo-inositol | Mesembryanthemum crystallinum | 500 mM NaCl | ~10-fold increase | [3] |

| D-pinitol | Acrostichum aureum | 155-170 mM NaCl | Up to 50% of soluble carbohydrates | [4] |

| Mannitol | Transgenic Wheat | Water stress | 150% increase | [5] |

| Proline | Cucurbita maxima | -0.73 MPa (Mannitol) | 125-133% increase | [4] |

| Total Soluble Sugars | Lemon Balm | Salinity | Significant increase | [6] |

Table 1: Accumulation of various compatible solutes, including cyclitols, in plants under abiotic stress. This table provides context for the potential quantitative changes in this compound levels.

Experimental Protocols

Induction of Abiotic Stress in Planta

Drought/Osmotic Stress Simulation: A widely used method to induce controlled drought stress in a laboratory setting is through the use of osmotic agents like polyethylene glycol (PEG) or mannitol in the growth medium.

-

Plant Material: Germinate and grow seedlings (e.g., Arabidopsis thaliana) on solid or in liquid Murashige and Skoog (MS) medium under controlled environmental conditions.

-

Stress Application: For plate-based assays, transfer seedlings to MS plates supplemented with 150-300 mM mannitol.[7] For hydroponic systems, add PEG-6000 to the nutrient solution to achieve a final concentration that induces the desired water potential (e.g., -0.5 to -1.5 MPa).[8][9]

-

Time Course: Harvest plant material (roots and shoots separately) at various time points after stress initiation (e.g., 0, 1, 3, 6, 12, 24 hours) for metabolic and physiological analysis.[7]

-

Physiological Measurements: Concurrently, measure parameters such as relative water content, proline content, and malondialdehyde (MDA) levels as indicators of stress.[4][10]

Extraction and Quantification of this compound

Extraction:

-

Freeze harvested plant material immediately in liquid nitrogen and grind to a fine powder.

-

Perform a solvent extraction, typically using a methanol/water mixture (e.g., 80% methanol), to extract soluble metabolites. Maceration or ultrasound-assisted extraction can be employed.[11]

-

Centrifuge the extract to pellet debris and collect the supernatant. The extract may be further purified using solid-phase extraction (SPE) if necessary.

Quantification by HPLC-DAD with Derivatization: Since this compound lacks a strong chromophore, derivatization is required for detection by UV-Vis (DAD) detectors.

-

Derivatization: React the dried plant extract with p-toluenesulfonyl chloride (TsCl) in a suitable solvent system. Pentaerythritol can be used as an internal standard.[1]

-

HPLC System: Use a C18 (ODS) column.

-

Mobile Phase: Employ a gradient elution using a mixture of methanol, acetonitrile, and water.

-

Detection: Monitor the eluent at a wavelength of 230 nm.

-

Quantification: Create a calibration curve using derivatized this compound standards of known concentrations to quantify the amount in the plant samples.[1]

Quantification by GC-MS: Gas chromatography-mass spectrometry is a powerful technique for analyzing cyclitols.

-

Derivatization: The dried extract must be derivatized to increase volatility. A common method is trimethylsilylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

GC-MS System: Use a suitable capillary column (e.g., HP-5MS).

-

Analysis: The derivatized compounds are separated based on their boiling points and detected by the mass spectrometer.

-

Identification: Identify this compound based on its retention time and comparison of its mass spectrum with a known standard or spectral library.[12][13]

Conclusion and Future Directions

This compound is an important methylated inositol that functions as a compatible solute in plants, contributing to abiotic stress tolerance through osmotic adjustment and likely through antioxidant activities. Its biosynthesis from the central metabolite myo-inositol positions it at a critical metabolic nexus that is closely linked to cellular signaling. While the precise signaling roles and quantitative dynamics of this compound accumulation require further investigation, the available analytical methods provide a solid foundation for future research. Elucidating the specific enzymes and regulatory networks controlling this compound synthesis could open new avenues for engineering stress-resilient crops, a critical endeavor in the face of a changing global climate. Further research should focus on generating quantitative, time-resolved data on this compound accumulation in a wider range of plant species and under various abiotic stress conditions to fully understand its contribution to plant fitness and survival.

References

- 1. Inositol 1-methyltransferase - Wikipedia [en.wikipedia.org]

- 2. [The production and scavenging of reactive oxygen species in plants] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Coordinate transcriptional induction of myo-inositol metabolism during environmental stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Effects of drought stress induced by D-Mannitol on the germination and early seedling growth traits, physiological parameters and phytochemicals content of Tunisian squash (Cucurbita maximaDuch.) landraces [frontiersin.org]

- 5. Understanding cold stress response mechanisms in plants: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative Time-Course Analysis of Osmotic and Salt Stress in Arabidopsis thaliana Using Short Gradient Multi-CV FAIMSpro BoxCar DIA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of PEG-simulated Drought Stress on Seed Germination of Three Medicinal Liquorice (Glycyrrhiza) Species [arccjournals.com]

- 9. Effect of Polyethylene Glycol-Simulated Drought Stress on Stomatal Opening in “Modern” and “Ancient” Wheat Varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of drought stress induced by D-Mannitol on the germination and early seedling growth traits, physiological parameters and phytochemicals content of Tunisian squash (Cucurbita maximaDuch.) landraces - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Bornesitol: A Key Compatible Solute in Xerophyte Drought Tolerance

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Challenge of Water Scarcity in Plants

Xerophytes, plants adapted to survive in environments with limited water availability, have evolved a sophisticated suite of physiological and biochemical mechanisms to cope with drought stress. A primary challenge under such conditions is the maintenance of cellular turgor and the protection of essential macromolecules from dehydration-induced damage. To achieve this, xerophytes accumulate a class of small, highly soluble, non-toxic organic molecules known as compatible solutes or osmolytes. This technical guide focuses on bornesitol, a methylated cyclitol (sugar alcohol), and its critical role as a compatible solute in the drought tolerance strategies of xerophytic plants.

The Role of Compatible Solutes in Osmotic Stress

Compatible solutes are pivotal for cellular survival under osmotic stress. Their accumulation in the cytoplasm lowers the cellular water potential, creating a gradient that facilitates water retention and uptake, thereby maintaining cell turgor. Crucially, they are termed "compatible" because they do not interfere with normal cellular metabolism, even at high concentrations. Their primary functions include:

-

Osmotic Adjustment: Maintaining a favorable water potential gradient to prevent water loss.

-

Macromolecular Protection: Stabilizing the native conformation of proteins, enzymes, and nucleic acids, protecting them from denaturation.

-

Membrane Stabilization: Interacting with lipid bilayers to maintain their integrity and fluidity.

-

Radical Scavenging: Some compatible solutes, including methylated cyclitols, possess antioxidant properties, helping to mitigate oxidative stress caused by reactive oxygen species (ROS) that are often produced during drought.

This compound: A Methylated Cyclitol for Cellular Defense

This compound (1-O-methyl-myo-inositol) is a naturally occurring cyclitol found in various plant species, particularly those adapted to arid environments. Its chemical structure, featuring multiple hydroxyl groups and a methyl ether group, confers the high solubility and low reactivity necessary for a compatible solute.

Biosynthesis of this compound

The biosynthesis of this compound is a specialized branch of the well-conserved inositol pathway, originating from glucose. The process can be summarized in three main stages:

-

Myo-inositol Synthesis: The pathway begins with the isomerization of Glucose-6-phosphate to Fructose-6-phosphate, which is then cyclized by the enzyme myo-inositol-1-phosphate synthase (MIPS) to form myo-inositol-1-phosphate.

-

Dephosphorylation: The phosphate group is removed by inositol monophosphatase (IMP) to yield free myo-inositol, the direct precursor for all inositol derivatives.

-

Methylation: The final and key step is the methylation of myo-inositol. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent myo-inositol O-methyltransferase (OMT) . The enzyme transfers a methyl group from SAM to a specific hydroxyl group on the myo-inositol ring, forming this compound and S-adenosyl-L-homocysteine (SAH). The specific isomer of this compound (L- or D-) depends on the regiospecificity of the OMT involved.

Regulation of this compound Accumulation under Drought Stress

The accumulation of compatible solutes is a tightly regulated process, initiated by the perception of water deficit. The phytohormone abscisic acid (ABA) is the central signaling molecule in the plant's response to drought.

-

Stress Perception: Drought leads to a decrease in cellular water potential, which is perceived by receptors in the cell.

-

ABA Synthesis and Signaling: The stress signal triggers the rapid biosynthesis of ABA. ABA binds to intracellular receptors (PYR/PYL/RCAR family), forming a complex that inhibits Type 2C protein phosphatases (PP2Cs).

-

**Kinase Cascade Activation

Bornesitol: A Potential Key Player in Seed Viability and Early Development

An In-depth Technical Guide on the Emerging Role of a Unique Cyclitol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bornesitol, a methylated cyclitol derived from myo-inositol, is an intriguing soluble carbohydrate found in various plant tissues, including the seeds of select species. While research on its precise functions in seed biology is still emerging, evidence suggests a significant role as a compatible solute, contributing to desiccation tolerance and potentially influencing the metabolic processes of germination and early seedling establishment. This technical guide synthesizes the current understanding of this compound's function, drawing parallels with more extensively studied cyclitols like D-pinitol and myo-inositol to construct a comprehensive overview. We will delve into its biosynthesis, proposed mechanisms of action, and the analytical methodologies required for its study, providing a foundational resource for researchers investigating novel avenues for crop improvement and stress resilience.

Introduction: The Significance of Cyclitols in Seed Biology

The survival and successful germination of seeds are fundamental to plant propagation and agricultural productivity. Seeds, particularly orthodox seeds, endure extreme dehydration during their maturation and dormancy, a state that necessitates robust protective mechanisms at the cellular level.[1][2] Cyclitols, a group of polyhydroxylated cycloalkanes, have been identified as key players in conferring this desiccation tolerance.[3][4] These compounds, including myo-inositol and its methylated derivatives like this compound, function as osmoprotectants.[5][6] They are thought to stabilize membranes and proteins, prevent crystallization of the cytoplasm by forming a glassy state, and scavenge reactive oxygen species (ROS) that accumulate during stress.[4][7]

L-Bornesitol, chemically known as L-1-O-methyl-myo-inositol, has been identified in the seeds and other tissues of various plants, including legumes.[5][8] While its presence is documented, its specific contributions to the intricate processes of seed development, dormancy, and germination are not yet fully elucidated. This guide aims to consolidate the existing knowledge and provide a framework for future research into this promising molecule.

Biosynthesis of this compound: A Branch of Inositol Metabolism

This compound's metabolic origin lies in the well-established myo-inositol biosynthesis pathway, which is central to cellular metabolism in plants.[9][10] The synthesis of myo-inositol itself begins with D-glucose-6-phosphate.

The subsequent methylation of myo-inositol is the key step leading to the formation of this compound and other methylated cyclitols like D-ononitol and D-pinitol. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent inositol methyltransferase (IMT).[11]

The biosynthesis pathway can be visualized as follows:

Functions of this compound in Seed Germination and Development

While direct experimental evidence for this compound's role in seed germination is limited, its functions can be inferred from its chemical properties and the established roles of analogous cyclitols.

Osmoprotection and Desiccation Tolerance

The accumulation of soluble carbohydrates, including cyclitols, is a hallmark of desiccation-tolerant seeds.[1][4] These molecules act as compatible solutes, meaning they can accumulate to high concentrations without interfering with cellular metabolism.[5] During the drying phase of seed maturation, this compound likely contributes to the vitrification of the cytoplasm, a process where the cellular matrix transitions into a glassy, amorphous solid. This glassy state restricts molecular mobility, thereby preventing protein denaturation and membrane fusion.[4] Furthermore, as a hydroxyl radical scavenger, it can help mitigate oxidative damage during desiccation and subsequent rehydration.[4]

Carbon and Energy Source during Germination

Upon imbibition, stored reserves within the seed are mobilized to fuel the metabolic reactivation and growth of the embryo.[12][13] While lipids and starch are the primary energy sources, soluble carbohydrates like this compound can also be catabolized. The breakdown of this compound would release myo-inositol and a methyl group, both of which can be channeled into various metabolic pathways to support seedling growth. Myo-inositol, for instance, is a precursor for cell wall polysaccharides and phytic acid, which is a major store of phosphorus in seeds.[6][14]

Interaction with Plant Hormones and Signaling

The interplay of plant hormones, particularly abscisic acid (ABA) and gibberellins (GA), governs the transition from dormancy to germination. Myo-inositol metabolism is known to be intertwined with hormonal signaling pathways.[15] For example, it is a precursor for inositol phosphates, which act as second messengers in various signaling cascades.[15] It is plausible that this compound or its metabolites could modulate these pathways, although specific signaling cascades involving this compound in seeds have yet to be identified.

A proposed model for this compound's function in the seed life cycle is presented below:

Quantitative Data on Cyclitols in Plant Tissues

Quantitative data specifically tracking this compound levels throughout seed germination is scarce. However, studies on related cyclitols and measurements in other plant tissues provide valuable context.

| Plant Species | Tissue | Cyclitol | Concentration (mg/g dry weight) | Reference |

| Lathyrus odoratus (Sweet Pea) | Petals | L-Bornesitol | Varies with flower bud development | [8] |

| Litchi chinensis (Litchi) | Leaves | L-Bornesitol | ~1-2 | [16] |

| Arachis hypogaea (Peanut) | Roots | This compound | Quantifiable amounts detected | [17] |

| Glycine max (Soybean) | Roots | myo-inositol | ~3.8 | [17] |

| Triticum aestivum (Wheat) | Seedlings | myo-inositol | Varies with exogenous treatments | [18] |

Note: The data presented are from various studies and experimental conditions and should be used for comparative purposes only.

Experimental Protocols

Investigating the role of this compound requires robust methodologies for its extraction, quantification, and functional analysis.

Extraction and Quantification of this compound

A general workflow for the analysis of this compound and other soluble carbohydrates from seed tissue is outlined below.

1. Sample Preparation:

-

Seeds at different stages of germination (e.g., 0, 12, 24, 48, 72 hours post-imbibition) are flash-frozen in liquid nitrogen and lyophilized.

-

The dried tissue is ground to a fine powder.

2. Extraction:

-

The powdered tissue is extracted with a solvent, typically 80% ethanol, at an elevated temperature (e.g., 80°C) for a defined period.

-

The extraction is often repeated multiple times to ensure complete recovery.

-

The combined extracts are centrifuged to remove insoluble material.

3. Derivatization:

-

The soluble carbohydrates in the extract are converted to their trimethylsilyl (TMS) derivatives to increase their volatility for gas chromatography.[11][17] This is achieved by evaporating the extract to dryness and reacting it with a silylating agent (e.g., Tri-Sil 'Z').

4. Quantification:

-

The derivatized sample is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[5][17]

-

Identification of this compound is based on its retention time and mass spectrum compared to an authentic standard.

-

Quantification is achieved by comparing the peak area of the this compound derivative to that of an internal standard (e.g., phenyl β-D-glucopyranoside).

Functional Analysis of this compound in Seed Germination

To directly assess the function of this compound, exogenous application studies can be performed.

1. Seed Sterilization:

-

Seeds of the target species are surface-sterilized to prevent microbial contamination.

2. Germination Assay:

-

Seeds are placed on a suitable germination medium (e.g., agar plates or filter paper) moistened with different concentrations of this compound (e.g., 0, 1, 5, 10, 25 mM).

-

A negative control (water) and a positive control (e.g., an osmoticum like mannitol) should be included.

-

The germination plates are incubated under controlled conditions (temperature, light).

3. Data Collection:

-

Germination percentage is scored at regular intervals.

-

Seedling growth parameters (e.g., radicle length, hypocotyl length, fresh weight) are measured at the end of the experiment.

4. Stress Tolerance Assay:

-

The germination assay can be repeated under abiotic stress conditions (e.g., by adding NaCl or mannitol to the medium) to evaluate this compound's role in stress mitigation.[19]

Future Directions and Conclusion

The study of this compound in seed germination and development is a field ripe for discovery. While its role as a compatible solute in desiccation tolerance is strongly suggested by analogy to other cyclitols, direct evidence is needed. Future research should focus on:

-

Quantitative Profiling: Detailed time-course studies to map the changes in this compound concentration during seed maturation, dormancy, germination, and early seedling growth in species where it is abundant.

-

Genetic Approaches: Identification and characterization of the inositol methyltransferase (IMT) genes responsible for this compound synthesis. The use of knockout mutants or RNAi lines for these genes would provide definitive evidence of this compound's function.

-

Signaling Pathways: Investigating the potential links between this compound metabolism and key hormonal signaling pathways (ABA, GA) that regulate seed dormancy and germination.

References

- 1. Desiccation Tolerance as the Basis of Long-Term Seed Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What Do We Know About the Genetic Basis of Seed Desiccation Tolerance and Longevity? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. www2.sbbq.org.br [www2.sbbq.org.br]

- 4. Oligosaccharides and galactosyl cyclitols in seed desiccation tolerance | Seed Science Research | Cambridge Core [cambridge.org]

- 5. books.rsc.org [books.rsc.org]

- 6. The Importance of Myo-inositol in Plants | LebanonTurf [lebanonturf.com]

- 7. edepot.wur.nl [edepot.wur.nl]

- 8. Identification of L-Bornesitol and Changes in Its Content during Flower Bud Development in Sweet Pea (Lathyrus odoratus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Chemical and Biological Insights of Inositol Derivatives in Mediterranean Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Myo-Inositol Biosynthesis Genes in Arabidopsis: Differential Patterns of Gene Expression and Role in Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. mdpi.com [mdpi.com]

- 15. The Function of Inositol Phosphatases in Plant Tolerance to Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. journals.flvc.org [journals.flvc.org]

- 18. Exogenously Applied Cyclitols and Biosynthesized Silver Nanoparticles Affect the Soluble Carbohydrate Profiles of Wheat (Triticum aestivum L.) Seedling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Structural Elucidation of Bornesitol and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bornesitol, a naturally occurring cyclitol, and its isomers are of significant interest in the fields of phytochemistry and pharmacology. As O-methylated derivatives of myo-inositol, these compounds exhibit a range of biological activities, most notably the hypotensive effects of L-(+)-bornesitol through the inhibition of the angiotensin-converting enzyme (ACE). A thorough understanding of their three-dimensional structure is paramount for elucidating their mechanism of action and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of this compound and its isomers, including detailed experimental protocols, comparative spectroscopic data, and a visualization of the relevant biological pathway.

Core Structure and Isomerism

This compound is chemically known as 1-O-methyl-myo-inositol, with the molecular formula C₇H₁₄O₆. The core structure is a cyclohexanehexol (myo-inositol) ring, which has one axial and five equatorial hydroxyl groups. The isomers of this compound arise from the stereochemistry of the hydroxyl groups on the inositol ring and the position of the methyl ether group. Key isomers include:

-

L-(+)-Bornesitol ((1R)-1-L-O-methyl-myo-inositol): The dextrorotatory enantiomer commonly found in plants.

-

D-(-)-Bornesitol: The levorotatory enantiomer.

-

Sequoyitol (5-O-methyl-myo-inositol): A positional isomer where the methyl group is at a different position on the myo-inositol ring.

-

D-Ononitol (4-O-methyl-myo-inositol): Another positional isomer.

The structural relationships between these isomers can be visualized as follows:

Spectroscopic Analysis

The structural elucidation of this compound and its isomers relies heavily on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure and stereochemistry of these cyclitols. Both ¹H and ¹³C NMR provide critical information about the connectivity and spatial arrangement of atoms.

Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

| Compound | Nucleus | C1/H1 | C2/H2 | C3/H3 | C4/H4 | C5/H5 | C6/H6 | OCH₃/H |

| L-(+)-Bornesitol | ¹H | 3.26 (dd) | 4.05 (t) | 3.61 (t) | 3.52 (t) | 3.26 (dd) | 3.52 (t) | 3.55 (s) |

| ¹³C | 83.5 | 72.1 | 73.2 | 71.5 | 74.9 | 72.8 | 60.1 | |

| D-(-)-Bornesitol | ¹H | 3.26 (dd) | 4.05 (t) | 3.61 (t) | 3.52 (t) | 3.26 (dd) | 3.52 (t) | 3.55 (s) |

| ¹³C | 83.5 | 72.1 | 73.2 | 71.5 | 74.9 | 72.8 | 60.1 | |

| Sequoyitol | ¹H | 3.55 (t) | 4.02 (t) | 3.60 (t) | 3.55 (t) | 3.25 (dd) | 3.60 (t) | 3.58 (s) |

| ¹³C | 72.9 | 72.0 | 73.1 | 72.9 | 84.1 | 73.1 | 60.3 | |

| D-Ononitol | ¹H | 3.50 (t) | 4.00 (t) | 3.58 (t) | 3.28 (dd) | 3.58 (t) | 3.50 (t) | 3.56 (s) |

| ¹³C | 72.5 | 72.2 | 73.5 | 83.8 | 73.5 | 72.5 | 60.2 |

Note: Data is compiled from typical values and may vary slightly based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by a strong, broad absorption band corresponding to the O-H stretching of the hydroxyl groups and C-H stretching vibrations.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3400 | O-H stretch (hydroxyl groups) | Strong, Broad |

| ~2920 | C-H stretch (aliphatic) | Medium |

| ~1100 | C-O stretch (ether and alcohol) | Strong |

| ~1050 | C-O stretch (alcohol) | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and identifying structural motifs. Under electron impact (EI) or electrospray ionization (ESI), this compound typically shows a molecular ion peak (or pseudomolecular ion) and characteristic fragment ions resulting from the loss of water and methoxy groups.

Table 3: Key Mass Spectrometry Fragmentation Data for this compound

| m/z | Interpretation |

| 194 | [M]⁺ (Molecular Ion for C₇H₁₄O₆) |

| 179 | [M - CH₃]⁺ |

| 176 | [M - H₂O]⁺ |

| 163 | [M - OCH₃]⁺ |

| 161 | [M - H₂O - CH₃]⁺ |

| 145 | [M - H₂O - OCH₃]⁺ |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible structural elucidation of this compound and its isomers.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified cyclitol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Ensure complete dissolution by vortexing. Transfer the solution to a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Set the spectral width to approximately 12 ppm.

-

Acquisition time of 2-4 seconds and a relaxation delay of 5 seconds are recommended for accurate integration.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Set the spectral width to approximately 100 ppm.

-

An acquisition time of 1-2 seconds and a relaxation delay of 2 seconds are typical.

-

A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak. For ¹H NMR, integrate the signals to determine the relative number of protons.

Mass Spectrometry (GC-MS) Protocol

Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of cyclitols after derivatization to increase their volatility.

Bornesitol: A Cyclitol Precursor in the Glycosidic Diversification of Secondary Metabolites

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bornesitol, a methylated cyclitol derived from myo-inositol, is a naturally occurring secondary metabolite found in a variety of plant species. While not a foundational precursor for broad classes of secondary metabolites in the manner of shikimic acid or geranyl pyrophosphate, this compound serves as a key substrate in the synthesis of its own glycosidic derivatives. This technical guide elucidates the role of this compound as a precursor in the formation of these glycosides, detailing its biosynthesis, the enzymatic processes involved in its glycosylation, and its known pharmacological activities. This document provides a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development, complete with quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further investigation and application of this compound and its derivatives.

Introduction to this compound

This compound, chemically defined as 1-O-methyl-myo-inositol, is a cyclitol, or cyclic sugar alcohol.[1] It is classified as a secondary metabolite, which are compounds not directly involved in the normal growth and development of an organism but often play a role in defense mechanisms and environmental interactions.[2][3] this compound is found in various plant families, with notable concentrations in the leaves of Hancornia speciosa.[1][4]

The primary interest in this compound from a pharmacological perspective has been its antihypertensive properties.[5][6] However, its role as a substrate for further biochemical modification into more complex molecules is a growing area of interest for natural product researchers.

Biosynthesis of this compound

This compound is biosynthesized from myo-inositol, a key intermediate in cellular metabolism that is derived from D-glucose.[2] The direct precursor pathway involves the enzymatic methylation of myo-inositol. This reaction is catalyzed by a specific myo-inositol O-methyltransferase (IMT), which utilizes S-adenosylmethionine (SAM) as the methyl group donor.[7]

This compound as a Precursor in Glycoside Synthesis

The primary role of this compound as a precursor is in the formation of its glycosidic derivatives. Glycosylation is a common modification of secondary metabolites in plants, often altering their solubility, stability, and biological activity.[8] In this context, this compound acts as a glycosyl acceptor. The enzymatic transfer of a sugar moiety, typically from a UDP-sugar donor, to one of the hydroxyl groups of this compound is catalyzed by a glycosyltransferase (GT).[9][10]

One documented example is the synthesis of galactosylcyclitols, where a galactose unit is transferred to this compound.[9] This process creates a more complex secondary metabolite with potentially altered pharmacological properties.

Pharmacological and Biological Activities of this compound

This compound has been investigated for several biological activities, with its cardiovascular effects being the most well-documented.

-

Antihypertensive Activity: this compound has been shown to reduce systolic blood pressure.[5] Its mechanism of action involves the increased production or bioavailability of nitric oxide (NO) and the inhibition of the angiotensin-converting enzyme (ACE).[5][6]

-

Endothelium-Dependent Vasodilation: Studies on rat aorta have demonstrated that this compound induces endothelium-dependent vasodilation, a process that is abolished by the blockade of nitric oxide synthase (NOS).[5]

Quantitative Data

The following table summarizes quantitative data related to the pharmacological effects of this compound.

| Parameter | Species | Dosage | Effect | Reference |

| Systolic Blood Pressure (SBP) Reduction | Normotensive Wistar Rats | 0.1, 1.0, and 3.0 mg/kg (intravenous) | Significant reduction in SBP at all tested doses. | [11] |

| Plasma Nitrite Levels | Normotensive Wistar Rats | Not specified | Increased | [5] |

| Angiotensin-Converting Enzyme (ACE) Activity | Normotensive Wistar Rats | Not specified | Decreased | [5] |

Experimental Protocols

Isolation and Purification of this compound from Hancornia speciosa Leaves

This protocol is based on the methodology described for the isolation of this compound for pharmacokinetic studies.[12]

-

Extraction:

-

Air-dry and powder the leaves of Hancornia speciosa.

-

Perform exhaustive extraction with ethanol using a Soxhlet apparatus.

-

Concentrate the ethanolic extract under reduced pressure to obtain a crude extract.

-

-

Fractionation:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute with a gradient of solvents, starting with hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

-

Purification:

-

Combine fractions containing this compound (as identified by comparison with a standard).

-

Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase such as methanol:water.

-

Collect the pure this compound fraction and verify its identity and purity using analytical techniques such as NMR and mass spectrometry.

-

In Vitro Enzymatic Synthesis of this compound Glycosides

This protocol is a generalized procedure based on enzymatic glycosylation methods.[9]

-

Enzyme Preparation:

-

Obtain a glycosyltransferase known to accept cyclitols as substrates. This may involve recombinant expression and purification of the enzyme.

-

-

Reaction Mixture Preparation:

-

In a reaction vessel, combine a buffered solution (e.g., Tris-HCl, pH 7.5), purified this compound, the UDP-sugar donor (e.g., UDP-galactose), and the purified glycosyltransferase.

-

Include necessary cofactors if required by the enzyme (e.g., MgCl₂).

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified period (e.g., 1-24 hours).

-

-

Reaction Termination and Analysis:

-

Terminate the reaction by heat inactivation or by adding a quenching agent like methanol.

-

Analyze the reaction mixture for the formation of the this compound glycoside using HPLC, LC-MS, or other suitable analytical techniques.

-

-

Purification of the Glycoside:

-

If required, purify the newly synthesized this compound glycoside from the reaction mixture using preparative HPLC.

-

Conclusion

This compound, a secondary metabolite derived from myo-inositol, plays a distinct role as a precursor in the synthesis of its glycosidic derivatives. While not a central building block for a wide array of secondary metabolites, its function as a glycosyl acceptor highlights a pathway for the structural diversification of cyclitols in plants. The known antihypertensive and vasodilatory effects of this compound, coupled with the potential for altered bioactivity in its glycosylated forms, make it a compound of significant interest for further research in pharmacology and drug discovery. The methodologies and data presented in this guide provide a foundation for scientists to explore the synthesis, characterization, and therapeutic potential of this compound and its derivatives.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Novel Chemical and Biological Insights of Inositol Derivatives in Mediterranean Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Glycosyltransferase cascades for natural product glycosylation: Use of plant instead of bacterial sucrose synthases improves the UDP-glucose recycling from sucrose and UDP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reviewing Glycosyl‐Inositols: Natural Occurrence, Biological Roles, and Synthetic Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovering New Substrates of a UDP-Glycosyltransferase with a High-Throughput Method | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Determination of l-(+)-bornesitol, the hypotensive constituent of Hancornia speciosa, in rat plasma by LC-MS/MS and its application on a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ethnobotanical Landscape of Bornesitol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the ethnobotanical uses of plants containing bornesitol, a bioactive cyclitol. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current scientific findings on this compound-containing flora, their traditional applications, and the underlying pharmacological mechanisms. The guide presents quantitative data in structured tables, details key experimental protocols, and visualizes complex biological pathways and workflows to facilitate further research and development in this promising area of phytochemistry.

Introduction to this compound and its Ethnobotanical Significance

This compound (1-O-methyl-myo-inositol) is a naturally occurring cyclitol, a sugar alcohol, found in a variety of plant species. Traditionally, many of these plants have been integral to indigenous medical systems worldwide for treating a range of ailments. Modern scientific investigation has begun to validate some of these traditional uses, uncovering the pharmacological potential of this compound and the plants in which it is found. This guide serves as a comprehensive resource for understanding the scientific basis of the ethnobotanical applications of these plants, with a focus on providing actionable data and protocols for future research.

Ethnobotanical Uses of Selected this compound-Containing Plants

Several plant species are known to contain significant amounts of this compound and have a rich history of traditional medicinal use. The following table summarizes the ethnobotanical applications of some of the most well-documented this compound-containing plants.

| Plant Species | Family | Traditional Use(s) |

| Hancornia speciosa (Mangabeira) | Apocynaceae | Used in Brazilian traditional medicine for the treatment of hypertension, diabetes, and inflammation. The latex is also used for wound healing.[1] |

| Litchi chinensis (Lychee) | Sapindaceae | In traditional Chinese medicine, various parts of the plant are used to treat cough, flatulence, stomach ulcers, and testicular swelling. The leaves are used as a poultice for skin diseases.[2] |

| Saraca asoca (Ashoka Tree) | Fabaceae | A cornerstone of Ayurvedic medicine, primarily used for gynecological disorders such as menorrhagia and leucorrhoea. It is also used for dysentery, piles, and ulcers.[3][4][5][6] |

| Catharanthus roseus (Madagascar Periwinkle) | Apocynaceae | Traditionally used to treat diabetes, hypertension, and infections. It is also the source of the anticancer alkaloids vincristine and vinblastine.[7][8][9][10] |

Quantitative Analysis of this compound Content and Pharmacological Activity

The concentration of this compound can vary significantly between plant species and even different tissues within the same plant. The following tables present available quantitative data on this compound content and its pharmacological effects.

Table 3.1: this compound Content in Plant Tissues

| Plant Species | Plant Part | This compound Concentration (mg/g Fresh Weight) |

| Litchi chinensis | Mature Leaves | 5 - 9 |

Table 3.2: Quantitative Pharmacological Data for this compound

| Pharmacological Effect | Experimental Model | Dosage/Concentration | Key Quantitative Finding |

| Antihypertensive | Normotensive Wistar Rats (in vivo) | 0.1, 1.0, and 3.0 mg/kg (intravenous) | Significant reduction in Systolic Blood Pressure (SBP) at all tested doses.[11][12] |

| Vasodilatory | Rat Aorta Rings (in vitro) | Not specified | Endothelium-dependent vasodilation.[11] |

| ACE Inhibition | In vitro assay | Not specified | Potent inhibitor of angiotensin-converting enzyme.[2] |

Key Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in the study of this compound's pharmacological effects.

Extraction and Isolation of this compound from Hancornia speciosa Leaves

Objective: To extract and purify L-(+)-bornesitol from the leaves of Hancornia speciosa.

Methodology:

-

Extraction:

-

Air-dry and powder the leaves of Hancornia speciosa.

-

Macerate the powdered leaves in 95% ethanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

-

-

Purification:

-

Subject the crude ethanol extract to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform and methanol.

-

Monitor the fractions using thin-layer chromatography (TLC).

-

Combine the fractions containing this compound and concentrate them.

-

Recrystallize the resulting solid from a mixture of methanol and water to yield pure L-(+)-bornesitol.

-

Confirm the identity and purity of the isolated compound using spectroscopic methods (e.g., NMR, MS) and by comparing with a reference standard.[2]

-

In Vivo Antihypertensive Activity Assay in Rats

Objective: To evaluate the effect of this compound on the systolic and diastolic blood pressure of normotensive rats.

Methodology:

-

Animal Model: Use male Wistar rats (250-300g).

-

Blood Pressure Measurement:

-

Acclimatize the rats to the measurement procedure for several days before the experiment.

-

Use a non-invasive tail-cuff method to measure systolic blood pressure (SBP) and diastolic blood pressure (DBP).[12]

-

Record baseline blood pressure for each rat.

-

-

Drug Administration:

-

Data Collection and Analysis:

-

Record SBP and DBP at various time points after administration.

-

Calculate the change in blood pressure from baseline for each group.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the treated and control groups.

-

In Vitro Vascular Reactivity Assay using Rat Aortic Rings

Objective: To assess the direct vasodilatory effect of this compound on isolated rat aortic rings.

Methodology:

-

Tissue Preparation:

-

Euthanize a male Wistar rat and excise the thoracic aorta.

-

Clean the aorta of adhering fat and connective tissue and cut it into rings of 3-4 mm in length.

-

-

Organ Bath Setup:

-

Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

-

Connect the rings to an isometric force transducer to record changes in tension.

-

-

Experimental Procedure:

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g.

-

Induce contraction in the aortic rings with a submaximal concentration of phenylephrine.

-

Once a stable contraction is achieved, cumulatively add this compound to the organ bath in increasing concentrations.

-

Record the relaxation response.

-

-

Data Analysis:

-

Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

-

Construct concentration-response curves and calculate the EC50 value for this compound.

-

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

Objective: To determine the in vitro inhibitory effect of this compound on angiotensin-converting enzyme activity.

Methodology:

-

Assay Principle: The assay is based on the ability of ACE to hydrolyze the substrate hippuryl-L-histidyl-L-leucine (HHL) to hippuric acid and histidyl-leucine. The amount of hippuric acid produced is quantified spectrophotometrically.

-

Procedure:

-

Pre-incubate a solution of ACE with different concentrations of this compound (or a known ACE inhibitor like captopril as a positive control) for a specified time at 37°C.

-

Initiate the enzymatic reaction by adding the HHL substrate.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction by adding 1 M HCl.

-

Extract the hippuric acid formed with ethyl acetate.

-

Evaporate the ethyl acetate layer to dryness and redissolve the residue in distilled water.

-

Measure the absorbance of the solution at 228 nm.

-

-

Data Analysis:

Signaling Pathways and Experimental Workflows

The pharmacological effects of this compound are mediated through its interaction with specific cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action and a typical experimental workflow for investigating the cardiovascular properties of this compound.

Signaling Pathways

Cardiovascular Effects of this compound

Potential Anti-inflammatory and Anticancer Signaling Pathways of this compound (Hypothesized based on Inositol)

Experimental Workflow

Workflow for Investigating the Antihypertensive Properties of a this compound-Containing Plant Extract

Conclusion and Future Directions

The ethnobotanical uses of this compound-containing plants, particularly in the management of cardiovascular and inflammatory conditions, are supported by a growing body of scientific evidence. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this compound and its plant sources. Future research should focus on:

-

Expanding the Phytochemical Database: A broader screening of plants for this compound content is needed to identify new sources and understand its distribution in the plant kingdom.

-

Clinical Trials: Well-designed clinical trials are necessary to translate the promising preclinical findings into human therapies.

-

Elucidating Molecular Mechanisms: Further investigation into the specific molecular targets and signaling pathways of this compound will provide a more complete understanding of its pharmacological effects.

-

Synergistic Effects: Research into the potential synergistic interactions between this compound and other phytochemicals within the plant extracts could lead to the development of more effective polyherbal formulations.

This technical guide aims to be a valuable resource for the scientific community, fostering continued innovation in the field of ethnobotany and natural product-based drug discovery.

References

- 1. Microscopic Analysis Applied to the Quality Control of Hancornia speciosa Gomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of l-(+)-bornesitol, the hypotensive constituent of Hancornia speciosa, in rat plasma by LC-MS/MS and its application on a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. scispace.com [scispace.com]

- 6. Saraca asoca: A scoping review on the phytoconstituents, bioactives and their therapeutic effects | German Journal of Pharmaceuticals and Biomaterials [gjpb.de]

- 7. researchgate.net [researchgate.net]

- 8. cellnatsci.com [cellnatsci.com]

- 9. researchgate.net [researchgate.net]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. The Cyclitol L-(+)-Bornesitol as an Active Marker for the Cardiovascular Activity of the Brazilian Medicinal Plant Hancornia speciosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Angiotensin-Converting Enzyme Inhibitory Activity of Selected Phenolic Acids, Flavonoids, Their O-Glucosides, and Low-Molecular-Weight Phenolic Metabolites in Relation to Their Oxidation Potentials - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of Bornesitol from Hancornia speciosa Leaves

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hancornia speciosa Gomes, popularly known as "mangabeira," is a plant native to Brazil long used in traditional medicine for various ailments, including hypertension and diabetes. Scientific research has identified L-(+)-bornesitol, a cyclitol, as one of the main bioactive constituents in the leaves of this plant.[1][2] Bornesitol has demonstrated potent antihypertensive activity, in part through the inhibition of the angiotensin-converting enzyme (ACE) and by inducing endothelium-dependent vasodilation.[3] This document provides detailed protocols for the extraction, isolation, and quantification of this compound from Hancornia speciosa leaves, intended to support research and development efforts.

Quantitative Data Summary

The following table summarizes key quantitative data related to the extraction and purity of this compound from Hancornia speciosa leaves.

| Parameter | Value | Reference |

| Raw Ethanolic Extract Yield | 39.0 ± 0.2% (w/w) | [4] |

| This compound Content in Extract | 7.75 ± 0.78% (w/w) | [1] |

| Purity of Isolated this compound | >98% | [3] |

Experimental Protocols

Protocol 1: Extraction of this compound from Hancornia speciosa Leaves

This protocol describes the preparation of a crude ethanolic extract from the dried leaves of Hancornia speciosa.

Materials:

-

Dried and powdered leaves of Hancornia speciosa

-

70% Ethanol (v/v)

-

Maceration vessel or ultrasonic bath

-

Filter paper (e.g., Whatman No. 1)

-

Rotary evaporator

-

Lyophilizer (optional)

Procedure:

Method A: Maceration

-

Weigh the desired amount of powdered Hancornia speciosa leaves.

-

Place the powdered leaves in a suitable maceration vessel.

-

Add 70% ethanol to the vessel in a 1:10 ratio (plant material:solvent, w/v).

-

Seal the vessel and allow it to stand for 7 days at room temperature, with occasional agitation.

-

After 7 days, filter the mixture through filter paper to separate the extract from the solid plant material.

-

Collect the filtrate (the ethanolic extract).

-

Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-